Methyl 3-amino-4-hydroxybutanoate Methyl 3-amino-4-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18113381
InChI: InChI=1S/C5H11NO3/c1-9-5(8)2-4(6)3-7/h4,7H,2-3,6H2,1H3
SMILES:
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol

Methyl 3-amino-4-hydroxybutanoate

CAS No.:

Cat. No.: VC18113381

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4-hydroxybutanoate -

Specification

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
IUPAC Name methyl 3-amino-4-hydroxybutanoate
Standard InChI InChI=1S/C5H11NO3/c1-9-5(8)2-4(6)3-7/h4,7H,2-3,6H2,1H3
Standard InChI Key UKCQRVQSENYJFV-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC(CO)N

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

Methyl 3-amino-4-hydroxybutanoate (IUPAC: methyl 3-amino-4-hydroxybutanoate) has the molecular formula C₅H₁₁NO₃ and a theoretical molecular weight of 133.15 g/mol. Its structure features:

  • A methyl ester group at the terminal carboxylate (C1).

  • An amino (-NH₂) group at position 3 (C3).

  • A hydroxyl (-OH) group at position 4 (C4).

The compound’s stereochemistry is undefined in current literature, though enantioselective synthesis methods for analogs like GABOB suggest potential chiral activity .

Table 1: Comparative Structural Properties of Methyl 3-Amino-4-Hydroxybutanoate and Analogs

PropertyMethyl 3-Amino-4-HydroxybutanoateGABOB (4-Amino-3-Hydroxybutanoic Acid)Boc-Protected Precursor
Molecular FormulaC₅H₁₁NO₃C₄H₉NO₃C₁₀H₁₉NO₅
Molecular Weight (g/mol)133.15119.12233.26
Functional GroupsEster, amine, hydroxylCarboxylic acid, amine, hydroxylEster, Boc-protected amine, hydroxyl
Key ApplicationsOrganic synthesis intermediateGABA receptor agonist Synthetic intermediate

Synthesis and Derivatization

Synthetic Routes

The synthesis of methyl 3-amino-4-hydroxybutanoate typically involves two key steps:

  • Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate .

    • Reaction Conditions:

      • Solvent: Dichloromethane or THF.

      • Base: Triethylamine or DMAP.

      • Temperature: 0–25°C.

  • Deprotection: The Boc group is removed using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the free amine .

Example Reaction Scheme:

  • Protection:

    3-Amino-4-hydroxybutanoic acid+Boc2OBaseSolventMethyl 3-((Boc)amino)-4-hydroxybutanoate3\text{-Amino-4-hydroxybutanoic acid} + \text{Boc}_2\text{O} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Methyl 3-((Boc)amino)-4-hydroxybutanoate}
  • Esterification:

    3-((Boc)amino)-4-hydroxybutanoic acid+MeOHHClSOCl2Methyl 3-((Boc)amino)-4-hydroxybutanoate3\text{-((Boc)amino)-4-hydroxybutanoic acid} + \text{MeOH} \xrightarrow[\text{HCl}]{\text{SOCl}_2} \text{Methyl 3-((Boc)amino)-4-hydroxybutanoate}
  • Deprotection:

    Methyl 3-((Boc)amino)-4-hydroxybutanoateHClDioxaneMethyl 3-amino-4-hydroxybutanoate\text{Methyl 3-((Boc)amino)-4-hydroxybutanoate} \xrightarrow[\text{HCl}]{\text{Dioxane}} \text{Methyl 3-amino-4-hydroxybutanoate}

Physicochemical Properties

Theoretical Data

While experimental data for methyl 3-amino-4-hydroxybutanoate are scarce, its properties can be inferred from structural analogs:

  • Solubility: Likely polar due to amine and hydroxyl groups; soluble in water and polar organic solvents (e.g., methanol, DMSO).

  • Stability: Hydroxyl and amine groups may render it hygroscopic; storage under inert conditions recommended.

  • Spectroscopic Signatures:

    • IR: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), ~1050 cm⁻¹ (C-O ester).

    • NMR: δ 1.8–2.2 ppm (C2 and C3 protons), δ 3.6–3.8 ppm (methoxy group), δ 4.1–4.3 ppm (C4 hydroxyl) .

Pharmacological Profile and Biological Activity

Inferred Mechanisms from Structural Analogs

The acid form of this compound, 4-amino-3-hydroxybutanoic acid (GABOB), is a well-characterized GABA receptor agonist with enantioselective activity :

  • GABA<sub>A</sub> Receptors: (S)-GABOB shows higher affinity than (R)-GABOB .

  • GABA<sub>B</sub> and GABA<sub>C</sub> Receptors: (R)-GABOB exhibits greater potency .

Table 2: Enantioselectivity of GABOB at GABA Receptors

Receptor SubtypePreferred EnantiomerActivity (EC₅₀)
GABA<sub>A</sub>(S)-GABOB15 μM
GABA<sub>B</sub>(R)-GABOB8 μM
GABA<sub>C</sub>(R)-GABOB12 μM

Methyl 3-amino-4-hydroxybutanoate may act as a prodrug, undergoing esterase-mediated hydrolysis to release GABOB in vivo, thereby enhancing blood-brain barrier permeability compared to the free acid.

Applications in Organic and Medicinal Chemistry

Synthetic Utility

  • Peptide Mimetics: The hydroxyl and amine groups enable incorporation into peptidomimetic structures targeting neurotransmitter receptors.

  • Chiral Building Block: Potential use in asymmetric synthesis of bioactive molecules, leveraging its stereochemical flexibility.

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